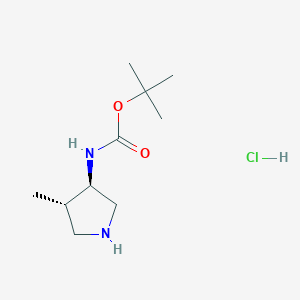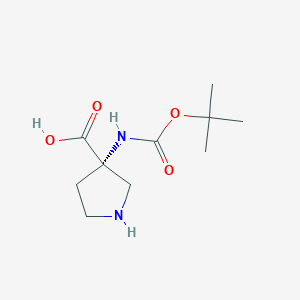
(1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine
Übersicht
Beschreibung
“(1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine” is a compound that likely has a chiral center, given the (1R,2S) designation . This means it has a specific 3D orientation in space, which can affect its chemical properties and interactions.
Synthesis Analysis
While specific synthesis methods for “(1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine” were not found, similar compounds often involve reactions such as alkylation and cyclization . For example, a one-pot biosynthesis of (1R,2S,5R)-( )-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone was developed using recombinant Escherichia coli extracts .
Molecular Structure Analysis
The molecular structure of a compound can be determined using methods such as X-ray diffraction analysis . The (1R,2S) designation in the name of the compound indicates the configuration of the chiral centers in the molecule, which can be determined using the Cahn-Ingold-Prelog rules .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure and stereochemistry. For instance, menthol, a compound with a similar (1R,2S,5R) configuration, is a waxy, crystalline substance that is clear or white in color .
Wissenschaftliche Forschungsanwendungen
Stereochemistry and Diamine Applications
Stereochemistry in Diamines
The study of stereochemistry in diamines, such as "(1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine," is crucial for understanding their reactivity, binding properties, and potential as building blocks in synthesis. Diamines display unique properties based on their stereochemical configuration, influencing their application in catalysis, synthesis of complex molecules, and material science.
Diamines in Catalysis
Diamines serve as ligands in asymmetric catalysis, enabling the synthesis of chiral molecules. Their stereochemistry is pivotal in determining the selectivity and efficiency of catalytic processes. This role is evident in the development of chiral catalysts for asymmetric synthesis, demonstrating the significance of diamines in enhancing synthetic methodologies.
Synthesis of Complex Molecules
Diamines are key intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Their stereochemistry affects the outcome of synthetic routes, highlighting their importance in the design of new drugs and bioactive compounds.
Material Science Applications
Diamines contribute to the development of advanced materials, including polymers and nanomaterials. Their functionality and stereochemistry can influence the physical properties of materials, such as thermal stability, mechanical strength, and electrical conductivity.
References
The literature provides insight into the general importance of diamines in scientific research:
Catalytic Non-Enzymatic Kinetic Resolution
Diamines play a role in the kinetic resolution of racemates, illustrating their utility in producing enantiopure compounds (Pellissier, 2011).
Graphene-Supported Nanomaterials as Electrochemical Sensors
The use of diamines in modifying electrochemical sensor properties showcases their application in analytical chemistry and sensor technology (Murthy et al., 2021).
Quantitative NMR for Natural Products Analysis
Diamines' role in quantitative NMR highlights their importance in the analytical characterization of natural products, demonstrating the versatility of diamines in scientific research (Pauli et al., 2005).
Safety And Hazards
Safety data sheets (SDS) provide information on the safety and hazards of a compound. While an SDS for “(1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine” was not found, SDS for similar compounds indicate potential risks such as skin and eye irritation, and recommend protective measures such as wearing protective gloves and eye protection .
Zukünftige Richtungen
Future research could focus on the synthesis, characterization, and application of “(1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine”. For instance, redox cofactor engineering in industrial microorganisms has been suggested as a strategy for improving the overall NADP(H) turnover in microbial cell factories .
Eigenschaften
IUPAC Name |
(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5,10-11H2/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXURXJYTUFEPX-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272246 | |
| Record name | (1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine | |
CAS RN |
218151-57-6 | |
| Record name | (1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218151-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-2,3-Dihydro-1H-indene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/structure/B3116535.png)

![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3116549.png)

![3-Thia-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3116555.png)
![2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate](/img/structure/B3116560.png)





